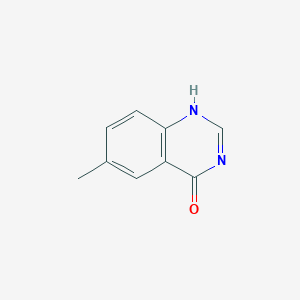

6-Methylquinazolin-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCDXPIFJIVICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308080 | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-53-4 | |

| Record name | 19181-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylquinazolin 4 3h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the 6-Methylquinazolin-4(3H)-one Core

The synthesis of the 6-methylquinazolin-4(3H)-one scaffold, a key structural motif in medicinal chemistry, has been approached through various classical and contemporary methodologies. These methods primarily focus on the construction of the quinazolinone ring system through multi-step reactions and cyclization strategies.

Multi-Step Reaction Processes for Quinazolinone Ring System Formation

The formation of the quinazolinone ring system often involves multi-step synthetic sequences. A common and traditional approach begins with anthranilic acid or its derivatives. For instance, the acylation of anthranilic acid, followed by cyclization with acetic anhydride (B1165640), yields a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with various amines to furnish the desired 4(3H)-quinazolinone derivatives. brieflands.comtandfonline.com This multi-step process allows for the introduction of diversity at different positions of the quinazolinone core.

Another multi-step strategy involves the use of 2-aminobenzamides as starting materials. These can be reacted with a variety of reagents to build the pyrimidine (B1678525) ring. For example, a one-pot, three-component reaction of 2-aminobenzamide (B116534), an aldehyde, and an amine can lead to the formation of the quinazolinone ring. acs.org Some methods may require more intricate, multi-step procedures to achieve specific substitution patterns or to construct fused quinazolinone systems. brieflands.comresearchgate.net These classical methods, while effective, can sometimes be limited by factors such as long reaction times and the use of harsh reagents. nih.gov

Cyclization Reactions in 6-Methylquinazolin-4(3H)-one Synthesis

Cyclization is a pivotal step in the synthesis of 6-methylquinazolin-4(3H)-one. Various strategies have been developed to efficiently construct the heterocyclic ring. One-pot cyclization reactions are particularly attractive due to their operational simplicity and efficiency. For example, the oxidative cyclization of o-aminobenzamide with alcohols, catalyzed by manganese dioxide, has been reported. nih.gov

A base-promoted intramolecular cyclization is another key approach. In one method, o-fluorobenzamides react with amides in the presence of a base like cesium carbonate, followed by cyclization to yield quinazolin-4(3H)-ones. nih.gov Furthermore, a sustainable approach involves the reaction of anthranilic acid with orthoformates and amines at elevated temperatures without the need for a solvent or catalyst. tandfonline.com This method highlights a greener alternative to traditional synthesis.

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, the condensation of 2-aminobenzamide with triethylorthoesters in the presence of a recyclable heteropolyacid catalyst provides an efficient route to quinazolin-4(3H)-one derivatives. asianpubs.org

Modern Catalytic Approaches in 6-Methylquinazolin-4(3H)-one Synthesis

Modern synthetic chemistry has seen a significant shift towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 6-methylquinazolin-4(3H)-one and its derivatives has greatly benefited from these advancements, with both metal-based and non-metal catalytic systems being developed.

Metal-Catalyzed Reaction Pathways (e.g., Palladium-catalyzed cross-coupling)

Palladium catalysts are highly effective for constructing the quinazolinone framework. mdpi.com A notable example is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which proceeds via an isocyanide insertion/cyclization sequence to afford quinazolin-4(3H)-ones in good to excellent yields. acs.org The optimization of this reaction often involves screening different palladium catalysts, ligands, and bases, with PdCl2, DPPP (1,3-bis(diphenylphosphino)propane), and t-BuONa being identified as an effective combination. acs.org Another palladium-catalyzed one-pot synthesis involves the reaction of o-nitrobenzamides and alcohols, proceeding through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.govrsc.org This method is advantageous as it avoids the need for external reducing or oxidizing agents. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for functionalizing the quinazolinone core. For instance, 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one can be coupled with various aryl boronic acids under microwave irradiation in the presence of a palladium catalyst to yield 6-aryl-quinazolin-4(3H)-ones. orientjchem.org This reaction is also applicable to the synthesis of derivatives with potential biological activities. mdpi.com

Copper catalysis also plays a significant role in quinazolinone synthesis. Copper-catalyzed tandem reactions of 2-aminobenzamide with tertiary amines have been developed for the production of various quinazolinone derivatives. mdpi.com Furthermore, a novel magnetically recoverable palladium catalyst has been employed for the multicomponent reaction of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide, offering a sustainable and efficient route with high product yields. frontiersin.org Nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols also provides an environmentally benign one-pot cascade synthesis of quinazolin-4(3H)-ones. acs.org

Non-Metal Catalysis in Quinazolinone Synthesis

In recent years, non-metal catalysis has emerged as a greener and often more cost-effective alternative to metal-catalyzed reactions. researchgate.net Organocatalysis, in particular, has shown great promise in quinazolinone synthesis. For example, 4,6-dihydroxysalicylic acid has been used as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. nih.govmdpi.com This metal-free method can be enhanced by the addition of a catalytic amount of a Lewis acid like BF3·Et2O. nih.govmdpi.com

Chiral phosphoric acids have also been utilized as catalysts in the enantioselective synthesis of quinazolinones. mdpi.com These catalysts can promote the cyclo-condensation of β-ketoesters and o-aminobenzamides to produce both 2-alkyl- and 2-aryl-substituted quinazolinones with high yields and excellent selectivity. mdpi.com Iodine-catalyzed reactions have also been reported for the synthesis of quinazolinones from o-aminobenzamide and alkynes or alkenes under metal-free conditions. researchgate.net Furthermore, electrochemical synthesis has been explored as a metal- and catalyst-free approach for the preparation of quinazolinones from alkenes and 2-aminobenzamides. researchgate.netbohrium.com

Atroposelective Synthesis of Axially Chiral Quinazolinones

The synthesis of axially chiral quinazolinones, which possess a stereogenic axis, has become a significant area of research due to their potential applications in the development of bioactive molecules and chiral ligands. mdpi.combohrium.com Various catalytic asymmetric strategies have been developed to control the atroposelective formation of these compounds.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-N axially chiral 3-aminoquinazolinones. acs.orgresearchgate.netchemrxiv.org This is achieved through a selective amidation reaction of quinazolinones with α,β-unsaturated aldehydes under oxidative conditions. acs.orgresearchgate.netchemrxiv.org This method demonstrates excellent functional group compatibility and provides access to a diverse range of N-N axially chiral 3-aminoquinazolinone derivatives in high yields and with remarkable enantioselectivities. acs.org

Green Chemistry Principles in the Synthesis of 6-Methylquinazolin-4(3H)-one Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. scispace.com For the synthesis of 6-aryl-quinazolin-4(3H)-ones, a Suzuki cross-coupling reaction has been successfully employed under microwave irradiation. orientjchem.org This method involves the coupling of 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with various aryl boronic acids. orientjchem.org The use of ethylene (B1197577) glycol dimethyl ether as a solvent and a palladium catalyst, Pd(PPh3)4, under microwave conditions for 20 minutes resulted in excellent yields of up to 95%. orientjchem.org In contrast, conventional heating required 10 hours at 80°C in toluene (B28343) to achieve a slightly lower yield of 90%. orientjchem.org

The efficiency of microwave-assisted synthesis is further highlighted in the preparation of various quinazolin-4(3H)-one derivatives. For instance, the condensation of anthranilic amide with aldehydes or ketones catalyzed by antimony(III) trichloride (B1173362) (SbCl3) under solvent-free microwave irradiation provides the desired products in good to excellent yields within minutes. scispace.com Similarly, a one-pot microwave-assisted synthesis of 2,3-di-substituted quinazolin-4-(3H)-ones from anthranilic acid, acid chlorides, and primary amines has been reported, demonstrating high yields and short reaction times. researchgate.net The synthesis of imidazolo quinazoline-4-one derivatives has also been achieved using microwave irradiation, highlighting the versatility of this technique. globalresearchonline.net

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained prominence as green and recyclable alternatives to traditional volatile organic solvents. nih.govtandfonline.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea (B33335). tandfonline.comresearchgate.net

For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, a two-step reaction in a choline chloride:urea DES has been developed. tandfonline.com This involves the initial formation of a benzoxazinone intermediate, which then reacts with various amines in the DES to yield the final products. tandfonline.comresearchgate.net In a study focused on the synthesis of bis-quinazolin-4-one derivatives, a choline chloride-based DES was used in conjunction with ultrasonic irradiation, resulting in good-to-excellent yields. nih.gov The use of DESs has been optimized for the synthesis of compounds like 3-(4-chlorophenyl)-2-methylquinazolinone, with a choline chloride:urea mixture proving to be highly effective. srce.hr

Photocatalyzed and Visible-Light-Mediated Reactions

Photocatalysis and visible-light-mediated reactions represent a sustainable approach to organic synthesis, harnessing light energy to drive chemical transformations. A novel method for the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides has been developed using visible light irradiation from an 18 W blue light-emitting diode in the absence of any photocatalyst or additive. rsc.org The reaction proceeds efficiently at room temperature in methanol, yielding various quinazolinones with the highest yield reaching 93%. rsc.org

Another study reports the visible-light-induced synthesis of quinazolinones utilizing aliphatic alcohols. researchgate.net This method offers a green alternative by avoiding the use of harsh reagents. Furthermore, a photocatalyst-free oxidative cyclization of primary alcohols using Selectfluor under visible light has been demonstrated for the synthesis of quinazolinones. semanticscholar.orgnih.gov

Solvent-Free and Transition Metal-Free Approaches

The development of solvent-free and transition-metal-free synthetic methods is a significant advancement in green chemistry, reducing both environmental impact and potential metal contamination in the final products. rsc.orgmdpi.com

An efficient, one-pot, solvent- and catalyst-free synthesis of novel quinazoline (B50416) derivatives has been achieved under ultrasonic irradiation. nih.gov This method involves the reaction of anthranilic acid, acetic anhydride, and primary amines, offering high yields and short reaction times. nih.gov Another transition-metal-free approach involves the reaction of 2-aminobenzamides and thiols, which proceeds via an intermolecular annulation reaction. rsc.org This method is notable for its good functional group tolerance and operational simplicity. rsc.org

Furthermore, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov The use of epoxides as an alkyl precursor in the synthesis of quinoxaline (B1680401) and quinazolinone derivatives also represents a transition-metal-free methodology. mdpi.com A sustainable approach using H2O2 as an oxidant and DMSO as a carbon source for the synthesis of quinazolin-4(3H)-one scaffolds has also been reported. nih.gov

Novel Synthetic Strategies for Diversely Substituted 6-Methylquinazolin-4(3H)-one Derivatives

The development of novel synthetic strategies allows for the creation of a wide array of diversely substituted quinazolinone derivatives, including those based on the 6-methylquinazolin-4(3H)-one scaffold.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and reducing waste. researchgate.netacs.org

A novel series of unsymmetrical C-N linked bis-heterocycles containing quinazolinone and acridinedione skeletons has been synthesized via an acid-promoted one-pot multicomponent reaction. researchgate.net This reaction involves the condensation-cyclization of 6-aminoquinazolin-4-(3H)-one, aromatic aldehydes, and cyclohexane-1,3-dione. researchgate.net Another efficient one-pot, three-component assembly for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org

A nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols provides a one-pot cascade synthesis of quinazolin-4(3H)-ones. acs.orgacs.org Additionally, a one-pot synthesis of 3-substituted-2-alkyl-quinazolin-4-ones has been achieved through the condensation of anthranilic acid or methyl anthranilate, propionic or butanoic anhydride with various amines under microwave irradiation. scholarsresearchlibrary.com

Derivatization from Precursor Benzamides and Anthranilates

The synthesis of 6-methylquinazolin-4(3H)-one and its derivatives frequently employs precursor molecules such as 2-aminobenzamides and anthranilates. These starting materials offer versatile platforms for constructing the quinazolinone core through various cyclization strategies.

One notable oxidant-free and mild approach involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction. mdpi.comnih.govsemanticscholar.org This method facilitates the synthesis of phenolic quinazolin-4(3H)-ones by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.govsemanticscholar.org A key intermediate, N-sulfonylketenimine, is generated in situ from the reaction between the sulfonyl azide (B81097) (e.g., tosyl azide) and a terminal alkyne. This intermediate then undergoes two sequential nucleophilic additions with the 2-aminobenzamide, followed by an intramolecular cascade addition and subsequent aromatization to yield the final quinazolinone product. mdpi.comsemanticscholar.org This process has been successfully applied to the synthesis of a 6-methyl substituted derivative, as detailed in the table below. mdpi.comsemanticscholar.org

| Compound Name | Starting Materials | Yield | Melting Point (°C) |

|---|---|---|---|

| 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-methylquinazolin-4(3H)-one | 2-Amino-N-benzyl-5-methylbenzamide, 1-(benzyloxy)-4-ethynylbenzene, Tosyl azide | 92% | 137–139 |

Another powerful strategy involves a one-pot, three-component assembly using anthranilates as the bifunctional substrate. acs.org This metal-free domino reaction combines anthranilates, arenediazonium salts, and nitriles at elevated temperatures to form 3-arylquinazolin-4(3H)-ones in moderate to excellent yields. The reaction proceeds through the formation of an N-arylnitrilium intermediate, which then undergoes sequential nucleophilic addition and cyclization with the anthranilate. acs.org

Furthermore, substituted 2-aminobenzamides can be synthesized from isatoic anhydride and a corresponding amine. This intermediate can then be used in a one-pot, three-component reaction with a carbon source like dimethyl sulfoxide (B87167) (DMSO) under oxidative conditions to yield the quinazolinone. nih.gov For instance, the reaction of isatoic anhydride, methylamine, and DMSO has been shown to produce 3-methylquinazolin-4(3H)-one. nih.gov The use of substituted anthranilamides, such as 2-amino-5-methylbenzamide, allows for the synthesis of 6-methylquinazolin-4(3H)-one derivatives through condensation with aldehydes, followed by an iodine-catalyzed oxidative dehydrogenation step. researchgate.net

Oxidative Coupling Reactions

Oxidative coupling reactions represent a highly efficient and atom-economical approach to constructing the quinazolinone ring system. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds through C-H bond activation or other oxidative processes, frequently using air or other green oxidants. rsc.orgresearchgate.net

A notable example is the use of copper oxide (CuO) nanoparticles as a recyclable catalyst for the aerobic oxidative coupling of aromatic alcohols and N-arylamidines. rsc.org This method provides good to excellent yields of quinazoline derivatives without the need for a base or an organic oxidant, using air as the sustainable oxidant. rsc.org

Metal-free oxidative coupling reactions have also been developed. One such procedure involves the reaction of o-aminobenzamides and styrenes to produce quinazolinones. mdpi.com In this process, the styrene (B11656) is first oxidized to the corresponding aldehyde. The aldehyde then undergoes condensation with the o-aminobenzamide to form an imine intermediate, which subsequently cyclizes and is oxidized to the final quinazolinone product. mdpi.com This reaction can be performed under catalyst-free conditions, using an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com

Various other metal-free, iodine-catalyzed oxidative methods have been reported. These include the domino ring annulation of tertiary amines via C(sp³)–H amination and C–N cleavage, and the synthesis from readily available amidines. organic-chemistry.org These diverse oxidative strategies highlight the continuous development of more sustainable and efficient routes for the synthesis of quinazolinones. mdpi.comorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 6 Methylquinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including derivatives of 6-methylquinazolin-4(3H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-methylquinazolin-4-ol derivatives, the chemical shifts (δ) of protons are characteristic of their position on the quinazolinone core and any substituent groups.

The methyl group protons at the C-6 position typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.35 and 2.46 ppm. tandfonline.com The protons on the quinazolinone ring system exhibit distinct signals in the aromatic region (approximately δ 7.0-8.5 ppm). libretexts.org For instance, in 3-(2-Bromoethyl)-6-methylquinazolin-4(3H)-one, the H-5 proton appears as a triplet at δ 7.95 ppm, the H-7 proton as a doublet at δ 7.58 ppm, and the H-8 proton as a doublet of doublets at δ 7.65 ppm. nih.gov The proton at the C-2 position (H-2) often resonates as a singlet further downfield, around δ 8.15-8.43 ppm, due to the influence of the adjacent nitrogen atoms and the carbonyl group. nih.gov

Substituents on the quinazolinone skeleton significantly influence the chemical shifts of nearby protons. For example, electron-withdrawing groups will deshield adjacent protons, shifting their signals to a higher frequency (downfield), while electron-donating groups will cause an upfield shift. The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship, aiding in the assignment of signals to specific protons in the molecule.

| Compound | H-2 (s) | H-5 (s/t) | H-7 (d) | H-8 (dd) | CH₃ (s) | Other Protons | Solvent |

| 3-(2-Bromoethyl)-6-methylquinazolin-4(3H)-one | 8.37 | 7.95 (t) | 7.58 | 7.65 | 2.44 | 3.85 (t, BrCH₂), 4.39 (t, NCH₂) | DMSO-d₆ |

| 7-Methyl-4-phenyl- tandfonline.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one | 8.54 | - | 7.52-8.31 (m) | 7.52-8.31 (m) | 2.46 | 7.64-6.92 (m, 5H, Ph) | DMSO-d₆ |

| 2-Amino-6-methyl-3-phenylquinazolin-4(3H)-one | - | 7.76 (s) | 7.47 (d) | 7.36-7.31 (m) | 2.36 | 10.80 (s, NH), 8.69 (s, NH), 7.74 (d, 2H), 7.36-7.31 (m, 3H), 7.03 (t, 1H) | DMSO-d₆ |

| 2-Benzylidenehydrazono-6-methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 8.52 (s) | 7.93 (s) | - | 7.76-7.72 (m) | 2.35 | 10.73 (s, NH), 7.46-7.00 (m, 9H) | DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. In this compound derivatives, the carbonyl carbon (C-4) is typically observed far downfield, in the range of δ 160-163 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. brieflands.comrsc.org The carbon of the methyl group (C-6 methyl) resonates at a much higher field, typically around δ 20-22 ppm. tandfonline.com

The chemical shifts of the aromatic carbons in the quinazolinone ring system are found in the region of approximately δ 115-150 ppm. nih.gov The specific chemical shifts are influenced by the substitution pattern on the ring. For example, in 3-(2-Bromoethyl)-6-methylquinazolin-4(3H)-one, the carbon signals for the quinazolinone core are observed at δ 125.9, 127.3, 136.2, 136.3, 137.5, and 147.7 ppm. nih.gov The C-2 carbon typically appears around δ 146-148 ppm. The presence and nature of substituents can cause predictable shifts in the ¹³C NMR spectrum, which aids in confirming the structure. organicchemistrydata.org

| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CH₃ | Other Carbons | Solvent |

| 3-(2-Bromoethyl)-6-methylquinazolin-4(3H)-one | 146.0 | 160.6 | 121.8 | 127.7 | 137.5 | 136.2 | 125.9 | 147.7 | 21.3 | 31.1, 47.9 (Alkyl chain) | DMSO-d₆ |

| 7-Methyl-4-phenyl- tandfonline.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one | - | 154.9 | 123.5 | 135.8 | - | 146.8 | 125.6 | 142.4 | 20.6 | 151.8, 133.0, 132.9, 129.5, 128.2, 125.9 (Phenyl & Triazole) | DMSO-d₆ |

| 2-Amino-6-methyl-3-phenylquinazolin-4(3H)-one | 147.6 | 161.6 | 120.6 | 122.3 | 135.7 | 126.4 | 119.1 | 146.8 | 20.5 | 139.0, 132.3, 128.8, 118.0 (Phenyl) | DMSO-d₆ |

Advanced NMR Techniques for Stereochemical Assignments

For more complex derivatives of this compound, particularly those with stereocenters, advanced NMR techniques are indispensable for determining their three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. columbia.edu

These 2D NMR experiments detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.eduyoutube.com This information is crucial for establishing the relative stereochemistry of substituents. For example, a NOESY experiment can reveal correlations between protons on different parts of the molecule that are spatially close, which would not be apparent from through-bond coupling information alone. ipb.pt This is particularly useful in determining the conformation of flexible side chains or the relative orientation of substituents on the quinazolinone ring. oup.com The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance constraints for molecular modeling. columbia.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups in this compound derivatives. The most prominent absorption band in the FTIR spectrum of these compounds is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1660-1720 cm⁻¹. tandfonline.comsemanticscholar.org The exact position of this band can be influenced by substituents and hydrogen bonding. For instance, in 2-benzylidenehydrazono-6-methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, the C=O stretch is observed at 1717 cm⁻¹. tandfonline.com

Other important vibrational bands include the N-H stretching vibration for compounds with a proton on the nitrogen at position 3, which appears as a broad band in the range of 3200-3400 cm⁻¹. tandfonline.com The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed around 2850-3100 cm⁻¹. nih.gov Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. biomedpharmajournal.org The presence of specific substituents will introduce their own characteristic absorption bands, further aiding in structural confirmation. vscht.czpressbooks.pub

| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |

| 2-Amino-6-methyl-3-phenylquinazolin-4(3H)-one | 1706 | 3337, 3314 | - | - |

| 7-Methyl-4-phenyl- tandfonline.comnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one | 1716 | - | - | - |

| 2-Benzylidenehydrazono-6-methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 1717 | 3322 | - | - |

| 3-[2′-(p-Chlorobenzylideneamino)Phenyl]-2-Methyl-Quinazolin-4-one | 1705 | - | 3028 | 1598 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectra can provide detailed information about the vibrations of the quinazolinone skeleton and aromatic rings. researchgate.net The C=C stretching vibrations of the aromatic rings typically give rise to strong Raman bands. The symmetric stretching of the methyl group can also be observed. While often less routinely used than FTIR for basic functional group identification, Raman spectroscopy can be a powerful tool for detailed structural analysis, especially when combined with theoretical calculations. researchgate.netresearchgate.net For example, in the analysis of halo-substituted phenyl-quinazolinone derivatives, Raman spectroscopy, in conjunction with X-ray diffraction and IR analysis, was used to explore the relationship between their structure and properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 6-methylquinazolin-4(3H)-one and its derivatives, mass spectrometry provides crucial data for confirming their identity and elucidating their chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous assignment of an elemental composition. This is a critical step in the characterization of newly synthesized 6-methylquinazolin-4(3H)-one derivatives. orientjchem.orgnih.gov

For instance, the structure of a synthesized 6-aryl-quinazolin-4(3H)-one derivative was confirmed by its high-resolution mass spectrum, which indicated an [M+H]⁺ peak at m/z 313.1349, corresponding to the molecular formula C₂₁H₁₇N₂O. orientjchem.org In another study, HRMS was used to confirm the formation of various quinazolin-4(3H)-one derivatives, with the observed m/z values for the [M+H]⁺ ions matching the calculated values for their respective predicted molecular formulas. researchgate.net For example, a 6,8-dimethylquinazolin-4(3H)-one derivative showed a calculated m/z of 175.0866 for C₁₀H₁₁N₂O, with a found value of 175.0862. researchgate.net

The precision of HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. This capability is invaluable in the structural elucidation of complex organic molecules like quinazolinone derivatives. acs.orgacs.org

Table 1: Exemplary HRMS Data for Quinazolinone Derivatives

| Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| C₂₁H₁₇N₂O | 313.1349 | 313.1349 | orientjchem.org |

| C₁₀H₁₁N₂O | 175.0866 | 175.0862 | researchgate.net |

| C₁₅H₁₃N₂O | 237.1022 | 237.1029 | researchgate.net |

| C₉H₇N₂OCl | 195.0320 | 195.0316 | researchgate.net |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a widely used technique that involves bombarding a sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information. mdpi.com

The mass spectrum of a quinazolinone derivative typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, although it can sometimes be weak. semanticscholar.org The fragmentation pattern provides insights into the stability of different parts of the molecule and the nature of its substituents. researchgate.netresearchgate.net

For example, in the EI-MS of a 3-amino-2-methyl-6,7-dimethoxy-quinazolin-4-one, the molecular ion at m/z 235 was observed. semanticscholar.orgsciencepublishinggroup.comresearchgate.net Subsequent fragmentation involved the loss of an -NH group to give an ion at m/z 220, followed by the loss of a CH₂ group to yield an ion at m/z 206. semanticscholar.orgsciencepublishinggroup.comresearchgate.net Further fragmentation included the loss of HCO, -CH₃, and CN groups. semanticscholar.orgsciencepublishinggroup.com A similar pattern was observed for a 3-amino-6-chloro-2-methyl quinazolin-4(3H)-one derivative, where the molecular ion at m/z 210 fragmented through the loss of -NH, CH₂, and Cl moieties. onlinescientificresearch.com These characteristic fragmentation pathways are crucial for identifying the quinazolinone core and its substituents.

Table 2: Common EI-MS Fragmentation of a Substituted Quinazolin-4-one

| m/z | Proposed Fragment | Loss From Precursor |

| 235 | [M]⁺ | - |

| 220 | [M - NH]⁺ | -NH |

| 206 | [M - NH - CH₂]⁺ | -CH₂ |

| 177 | [M - NH - CH₂ - HCO]⁺ | -HCO |

| 162 | [M - NH - CH₂ - HCO - CH₃]⁺ | -CH₃ |

| 136 | [M - NH - CH₂ - HCO - CH₃ - CN]⁺ | -CN |

Data derived from studies on 3-amino-2-methyl-6,7-dimethoxy-quinazolin-4-one. semanticscholar.orgsciencepublishinggroup.comresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are key techniques for investigating the photophysical properties of molecules. These methods provide information about the electronic transitions within a molecule and its behavior upon excitation with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. uzh.chlibretexts.orgmsu.edu For quinazolinone derivatives, the UV-Vis spectra typically exhibit two main absorption bands. researchgate.net

These bands are generally attributed to π→π* and n→π* electronic transitions. sapub.orgacademicjournals.org The π→π* transitions, which are usually more intense, arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic system. The n→π* transitions, which are typically less intense, involve the promotion of non-bonding electrons (e.g., from the nitrogen or oxygen atoms) to π* antibonding orbitals.

Studies on various quinazolinone derivatives have shown absorption maxima in the ranges of 240–300 nm and 310–425 nm. researchgate.net For example, a 3-amino-2-methyl-quinazolin-4(3H)-one derivative displayed maxima at 235 nm (π→π) and 348 nm (n→π). sapub.org The position and intensity of these absorption bands can be influenced by the substituents on the quinazolinone ring and the polarity of the solvent. mdpi.commdpi.comresearchgate.net For instance, quinazolin-4-amine (B77745) exhibits a λmax at 270 nm (π→π), while quinazolinones absorb at 310–320 nm due to n→π transitions.

Table 3: UV-Vis Absorption Maxima for Selected Quinazolinone Derivatives

| Compound Derivative | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) | Solvent | Reference |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | 235 (π→π) | 348 (n→π) | Not Specified | sapub.org |

| 3-Amino-2-methyl-quinazolin-4(3H)-one Schiff's Base | 202-239 (π→π) | 255-322 (n→π) | Not Specified | sapub.org |

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | ~270-295 (π→π* and ICT) | - | CHCl₃ | mdpi.com |

| 3-Amino-2-methylquinazolin-4(3H)-one | 235 (π→π) | 300 (n→π) | DMF | academicjournals.org |

Fluorescence and Photophysical Property Characterization

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has absorbed light. Quinazolin-4(3H)-one derivatives have been investigated for their potential as fluorescent probes due to their unique photophysical responses. tandfonline.com The fluorescence properties, such as emission wavelength, quantum yield, and Stokes shift, are highly dependent on the molecular structure and the surrounding environment. mdpi.com

Many quinazolinone derivatives exhibit tunable fluorescence, and some even display aggregation-induced emission (AIE) properties with large Stokes shifts. rsc.org The introduction of different substituents on the quinazoline (B50416) core can significantly alter the photophysical properties, including the emission color. acs.org For example, certain arylvinyl quinazoline derivatives emit green light upon irradiation. acs.org

The emission spectra of quinazolinone derivatives can be sensitive to solvent polarity, a phenomenon known as solvatochromism. acs.org A large red shift (shift to longer wavelengths) in the emission maximum with increasing solvent polarity often suggests the formation of an intramolecular charge transfer (ICT) excited state. mdpi.comacs.org This property is particularly interesting for the development of chemical sensors. The incorporation of quinazoline fragments into π-extended conjugated systems is a strategy for creating novel materials with desirable optoelectronic properties. researchgate.net Some cymantrene-containing quinazoline derivatives have also been shown to possess fluorescence properties. bakhtiniada.ru

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of a molecule's structure.

For 6-methylquinazolin-4(3H)-one and its derivatives, X-ray crystallography has been used to confirm their molecular structures and to study the influence of substituents on their solid-state conformation. mdpi.com For example, the crystal structure of 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one revealed that the quinoline (B57606) and quinazoline ring systems form a dihedral angle of 80.75(4)°. nih.gov In the crystal lattice, molecules can be linked by intermolecular interactions such as hydrogen bonds and π–π stacking interactions. nih.gov

In the crystal structure of 4-methoxyquinazoline, molecules were found to form π–π stacks parallel to the b-axis, with a centroid–centroid separation of 3.5140(18) Å, leading to a herringbone packing arrangement. nih.gov The planarity of the quinazoline ring system is a common feature, although substituents can cause minor deviations. nih.gov The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, are crucial for understanding the solid-state packing and intermolecular forces that govern the macroscopic properties of the material. mdpi.comnih.gov Iodinated quinazolinone derivatives have also been studied, revealing planar structures. vulcanchem.com

Table 4: Representative Crystallographic Data for a Quinazolinone Derivative

| Parameter | Value |

| Compound | 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one |

| Molecular Formula | C₁₉H₁₄ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.86728 (14) |

| b (Å) | 14.7098 (3) |

| c (Å) | 13.7055 (3) |

| β (°) | 102.1500 (17) |

| Volume (ų) | 1550.56 (5) |

| Z | 4 |

| Reference | nih.gov |

Single Crystal X-ray Diffraction Analysis of 6-Methylquinazolin-4(3H)-one Derivatives

Single-crystal X-ray diffraction is a powerful method for determining the precise atomic arrangement within a crystalline solid. carleton.edu This technique has been successfully applied to elucidate the structures of several 6-methylquinazolin-4(3H)-one derivatives, providing detailed information on bond lengths, bond angles, and unit cell dimensions. carleton.edu

One such derivative, 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, was analyzed to confirm its molecular structure. The analysis revealed that the compound crystallizes in a monoclinic system. The detailed crystallographic data are presented in the table below.

Table 1: Crystal Data and Structure Refinement for 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. nih.gov

| Parameter | Value |

| Empirical Formula | C₁₉H₁₄ClN₃O |

| Formula Weight | 335.78 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.86728 (14) |

| b (Å) | 14.7098 (3) |

| c (Å) | 13.7055 (3) |

| β (°) | 102.1500 (17) |

| Volume (ų) | 1550.56 (5) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg m⁻³) | 1.438 |

| Absorption Coeff. (mm⁻¹) | 0.26 |

The molecular structures of other derivatives, such as 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) and 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), have also been confirmed using single-crystal X-ray diffraction experiments. mdpi.comnih.gov These analyses are crucial for verifying the results of synthetic pathways and understanding structure-activity relationships. mdpi.com

Conformation Analysis and Solid-State Interactions

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by steric and electronic effects, as well as intermolecular interactions in the solid state.

In the crystal structure of 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, the quinoline and quinazoline ring systems are not coplanar; they form a significant dihedral angle of 80.75 (4)°. nih.gov The crystal packing is stabilized by a network of intermolecular interactions. Molecules form centrosymmetric dimers through pairs of C—H⋯N hydrogen bonds. nih.gov Furthermore, the structure is reinforced by C—H⋯π interactions and π–π stacking interactions, with centroid-centroid distances between aromatic rings measured at 3.7869 (8) Å and 3.8490 (8) Å. nih.gov

Conformational flexibility has been observed in other derivatives. The analysis of 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) revealed two independent molecules in the asymmetric unit of the crystal, representing two different conformations. This observation in the solid state suggests considerable rotational freedom of the benzene (B151609) substituent when the molecule is in solution. mdpi.comnih.gov

Conversely, the conformation of 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) is more rigid. mdpi.comnih.gov In this molecule, the presence of bulky substituents in the ortho positions of the aromatic rings at both C-2 and C-6 introduces steric hindrance. mdpi.com This steric clash leads to a stabilization of the conformation and reduces the degree of rotational freedom. mdpi.comnih.gov The orientation of the aromatic fragments relative to the core 3-methyl-quinazolin-4-one moiety is therefore highly dependent on the nature of the ortho substituents. mdpi.com

Computational and Theoretical Chemistry Studies of 6 Methylquinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of quinazolinone derivatives. nih.govresearchgate.net DFT calculations allow for the optimization of ground-state molecular geometries and the prediction of various quantum chemical parameters that describe the molecule's reactivity. nih.govresearchgate.net Studies on related quinazolinone structures have employed DFT at levels such as B3LYP with basis sets like 6-31G* or 6-311++g(d,p) to perform complete geometry optimizations and calculate total energies. nih.govresearchgate.net

Table 1: Quantum Chemical Parameters Calculated via DFT for Quinazolinone Scaffolds

| Parameter | Description |

|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract bonding electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

This table is illustrative of parameters typically calculated for quinazolinone scaffolds using DFT, as described in studies on related derivatives. researchgate.net

Ab initio—or 'first principles'—methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics without using experimental data. dtic.mil These techniques are capable of providing highly accurate and consistent predictions for molecular structures and reaction energies. dtic.mil While computationally intensive, rapid advancements in computing power are making ab initio methods increasingly practical for complex chemical systems. dtic.mil

For molecules like 6-methylquinazolin-4(3H)-one, ab initio molecular dynamics (AIMD) can be used to simulate the system's behavior over time. uzh.ch This approach allows for the computation of ground-state electronic properties and the performance of simulations where the motion of atoms is described by classical mechanics under the Born-Oppenheimer approximation. uzh.ch Such methods are valuable for predicting molecular properties and understanding reaction dynamics in detail.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how 6-methylquinazolin-4(3H)-one and its derivatives interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries and understanding structure-activity relationships (SAR). researchgate.net Derivatives of the 6-methylquinazolin-4(3H)-one scaffold have been extensively studied using molecular docking against various biological targets, particularly in cancer research.

One significant target is the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. researchgate.netcnr.it Researchers have identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders of BRD9. researchgate.netcnr.it Through a multidisciplinary approach that integrated computational techniques with synthesis, new and selective BRD9 inhibitors were discovered. researchgate.net Molecular docking experiments were used to screen a virtual library of derivatives, leading to the synthesis and biological evaluation of promising candidates. cnr.it Several of these compounds showed binding affinity in the low micromolar and even submicromolar range. researchgate.netcnr.it

Other targets investigated include:

Dihydrofolate Reductase (DHFR): Docking studies of iodinated 2-methylquinazolin-4(3H)-one derivatives revealed a good correlation between their experimental cytotoxic activity and their calculated binding affinity for DHFR. rsc.org

Tyrosine Kinases: Quinazolin-4(3H)-one derivatives have been docked against kinases like EGFR, HER2, and CDK2, showing potent inhibitory activity and revealing different binding modes (ATP-competitive vs. non-competitive). nih.gov

Tubulin: Quinazoline (B50416) compounds have been docked into the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their ability to disrupt microtubule dynamics. nih.gov

Table 2: Selected 6-Methylquinazolin-4(3H)-one Derivatives as BRD9 Binders

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 17 | BRD9 | 0.35 ± 0.18 | researchgate.net |

| Compound 20 | BRD9 | 0.14 ± 0.03 | researchgate.net |

| Compound 18 | BRD9 | 3.1 ± 0.8 | cnr.it |

| Compound 22 | BRD9 | 2.5 ± 0.4 | cnr.it |

| Compound 26 | BRD9 | 3.7 ± 0.2 | cnr.it |

Data from AlphaScreen assays measuring binding affinity to the BRD9 bromodomain. researchgate.netcnr.it

Pharmacophore modeling is a powerful virtual screening technique used to identify new drug candidates from large compound databases. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govnih.gov

This approach has been applied in studies involving the 6-methylquinazolin-4(3H)-one scaffold. For the development of BRD9 inhibitors, 3D structure-based pharmacophore models were used to select derivatives from a virtual library for synthesis and testing. researchgate.netcnr.it The use of pharmacophore models can significantly accelerate the discovery process by rationally prioritizing which compounds to synthesize. researchgate.net The general workflow involves generating a model based on known active ligands or the target's binding site, validating the model, and then using it as a 3D query to screen databases for novel molecules that fit the model. nih.govnih.gov This method allows for the identification of structurally diverse compounds, including those representing a "scaffold hop" from the original chemical series. nih.gov

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the conformational stability of ligand-protein complexes. bezmialem.edu.trclockss.org For derivatives of 6-methylquinazolin-4(3H)-one, MD simulations have been employed to evaluate the stability of their binding to target proteins.

In the study of BRD9 inhibitors, MD simulations were performed for the most promising and least active compounds to understand the dynamics of their interaction with the protein. cnr.it By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the complex. researchgate.netcnr.it A stable complex is indicated by low and consistent RMSD values, suggesting that the ligand remains securely in the binding pocket. clockss.org These simulations can also reveal key amino acid interactions and the role of water molecules in mediating the binding, offering a more dynamic picture than the static view provided by molecular docking alone. researchgate.netclockss.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Methylquinazolin-4-ol / 6-Methylquinazolin-4(3H)-one |

| 6-Iodo-2-methylquinazolin-4-(3H)-one |

| 2-Acetamido-5-iodobenzoic acid |

| 5-Iodoanthranilic acid |

| Paclitaxel |

| 4-Amino-7-methoxyquinazolin-6-ol |

| N-methylpropargylamino-quinazoline |

| 6-Iodoquinazolin-4-amine |

| 6-Aminopyridin-3-yl |

| 2-Amino-3-bromo-6-methylbenzamide |

| 4-Chloro-7-methoxyquinazolin-6-yl acetate |

| 2-aminobenzamides |

| 3-Benzyl-5-chloro-2-mercapto-6-methylquinazolin-4(3H)-one |

| Lapatinib |

| Imatinib |

| Gefitinib (B1684475) |

| Erlotinib (B232) |

| Vandetanib |

| Sunitinib |

| 6-bromo-2-methylquinazolin-4-one |

| 2-(arylethenyl)-6-bromoquinazolin-4(3H)-ones |

| 3-(4-nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one |

| 2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one |

| 3-amino-2-phenyl quinazolin-4(3H)-one |

| 3-Amino-2-methylquinazolin-4(3H)-one |

| Acetazolamide |

| Donepezil |

| Tacrine |

| 6-Hydroxy-2-methylquinazolin-4(3H)-one |

| Nitromethane |

| 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one |

| 2-(4-hydroxyphenyl)-3-methylquinazolin-4(3H)-one |

| 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one |

| 3-methyl-2-phenylquinazolin-4(3H)-one |

| Quinolino[2,1-b]quinazolines |

| Pyrrolo[2,1-b]quinazoline |

| 2-(4-chlorostyryl)quinazoline |

| Imidazoquinazolines |

| Triazino[4,3-c]quinazolines |

| Tetrazino[1,6-c]quinazoline |

| Triazolo[4,3-c]quinazoline |

| Doxorubicin |

| 2-arylpyrimidine |

| N-propargylquinazolin-4(3H)-one |

| Arylnitriloxides |

| Camptothecin |

| 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one |

| Piperacillin |

| 3-aryl-1H,3H-quinazolin-2,4-dione |

| 3-aryl-2-mercapto-3H-quinazolin-4-one |

| 4-Allyl-2-methylthio- nih.govnih.govtriazolo[1,5-a]quinazolin-5-one |

| Linezolid |

| N-methyl-2-pyrrolidone |

| Posaconazole |

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the chemical reactivity and potential biological interactions of 6-methylquinazolin-4(3H)-one and its derivatives. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are frequently employed to screen virtual libraries and prioritize compounds for synthesis.

Molecular docking simulations are used to predict the binding affinity and orientation of these compounds within the active sites of various biological targets. For instance, derivatives of the closely related 6-iodo-2-methylquinazolin-4(3H)-one were docked against dihydrofolate reductase (DHFR), revealing a good correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.govnih.gov In another study, the 6-methylquinazolin-4(3H)-one core was docked into the binding site of Bromodomain-containing protein 9 (BRD9) to validate it as a promising molecular platform for developing new binders. cnr.it Docking studies have also been instrumental in analyzing the binding mechanisms of quinazolin-4(3H)-one derivatives with multiple tyrosine protein kinases, including CDK2, EGFR, and HER2. nih.gov

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis helps to identify the key structural features that influence biological activity. nih.gov For iodinated quinazolinone derivatives, 3D-QSAR models suggested that the presence of electron-withdrawing and lipophilic groups on a phenyl ring substituent, along with hydrophobic interactions of the quinazoline ring itself, could enhance activity against DHFR. nih.govnih.gov

Furthermore, in silico ADMET prediction is a critical step in early-stage drug discovery. Various computational models are used to estimate the pharmacokinetic and toxicity profiles of novel compounds. researchgate.net For a series of arylidene-based quinazolin-4(3H)-one motifs, the ADMETLAB tool was used to predict drug-likeness and other medicinal chemistry properties, with all tested compounds showing synthetic accessibility scores that indicate ease of reproducibility. nih.gov Similarly, computational screening of other quinazolin-4(3H)-one derivatives for ADME properties showed they possessed better predicted values for human oral absorption and cell permeability than the established drug lapatinib. nih.gov

| Computational Method | Biological Target/Property Studied | Key Findings for Quinazolinone Scaffolds | References |

|---|---|---|---|

| Molecular Docking | Dihydrofolate Reductase (DHFR) | Good correlation found between experimental activity and calculated binding affinity. | nih.gov, nih.gov |

| Molecular Docking | Bromodomain-containing protein 9 (BRD9) | Validated the 6-methylquinazolin-4(3H)-one core as a promising platform for BRD9 binders. | cnr.it |

| Molecular Docking | Tyrosine Kinases (CDK2, EGFR, HER2) | Analyzed binding mechanisms, identifying compounds as potential Type-I or Type-II inhibitors. | nih.gov |

| 3D-QSAR | Dihydrofolate Reductase (DHFR) | Indicated that electron-withdrawing and lipophilic groups enhance activity. | nih.gov, nih.gov |

| ADMET Prediction | Drug-likeness, Pharmacokinetics | Derivatives showed favorable predicted oral absorption and cell permeability. | nih.gov, nih.gov |

Structure-Based Design Principles Applied to 6-Methylquinazolin-4(3H)-one Scaffolds

The 6-methylquinazolin-4(3H)-one scaffold serves as a valuable template for structure-based drug design, a rational approach that uses the three-dimensional structure of biological targets to guide the development of new ligands. This process often involves techniques like pharmacophore modeling and scaffold hopping.

A prime example of rational design involves the development of inhibitors for epigenetic reader proteins like BRD9. cnr.it Researchers first validated the 6-methylquinazolin-4(3H)-one core through preliminary docking studies. cnr.it Subsequently, a large virtual library of approximately 175,000 compounds was generated in silico by functionalizing the core scaffold with commercially available benzaldehydes at position 2 and boronic acids at position 8. cnr.itresearchgate.net This library was then screened using molecular docking and 3D structure-based pharmacophore models built for BRD9. cnr.it This computational funneling led to the selection and synthesis of just 16 compounds, from which several potent and selective BRD9 binders were identified. cnr.it

Scaffold hopping is another powerful strategy where the core structure of a known active compound is replaced with a bioisosteric equivalent to discover novel chemotypes with improved properties. The 6-methylquinazolin-4(3H)-one scaffold has been successfully employed in this manner. Starting from a known thienopyrimidinone inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), researchers applied scaffold hopping to design 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one. tandfonline.comunica.it This new compound proved to be a potent inhibitor, and further studies confirmed that the 3,4-dihydroxyphenyl moiety was crucial for its activity. tandfonline.comunica.it

These design principles leverage the inherent stability and favorable geometry of the quinazolinone nucleus. omicsonline.org Structure-activity relationship studies have consistently shown that positions 2, 6, and 8 of the quinazolinone ring are critical for modulating biological activity, making them ideal points for chemical modification in drug design campaigns. omicsonline.org

| Design Strategy | Biological Target | Key Structural Modifications on Scaffold | Outcome | References |

|---|---|---|---|---|

| Rational Design / Virtual Screening | BRD9 | Functionalization at positions 2 (benzaldehydes) and 8 (boronic acids). | Identification of new, potent, and selective BRD9 binders. | researchgate.net, cnr.it |

| Scaffold Hopping | HIV-1 RNase H | Bioisosteric replacement of a thienopyrimidinone core with a 6-methylquinazolin-4(3H)-one core. | Discovery of a novel, potent inhibitor. | tandfonline.com, unica.it |

| Pharmacophore-based Design | Tyrosine Kinases | Modification of hydrophobic head and tail groups based on known TKI pharmacophores. | Development of potent cytotoxicity against cancer cell lines. | nih.gov |

| Structure-Activity Relationship (SAR) | Dihydrofolate Reductase (DHFR) | Introduction of electron-withdrawing and lipophilic groups on a 3N-phenyl substituent. | Enhanced cytotoxic activity. | nih.gov, nih.gov |

Advanced Mechanistic Biological Investigations of 6 Methylquinazolin 4 3h One Analogues

Modulation of Specific Enzyme Activities

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD9)

Recent research has identified 6-methylquinazolin-4(3H)-one derivatives as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader. cnr.it A series of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their ability to bind to BRD9. cnr.it This effort led to the identification of several compounds with low micromolar binding affinity for BRD9. cnr.it

These compounds also demonstrated promising selectivity for BRD9 over other members of the bromodomain and extra-terminal domain (BET) family, such as BRD4. cnr.it The development of selective inhibitors for individual bromodomain proteins is a key goal in epigenetic research, as it allows for the specific interrogation of their biological functions. The quinazolin-4(3H)-one scaffold is highlighted as a valuable starting point for developing potent and selective BRD9 binders. cnr.it

The inhibition of BRD9 has been shown to result in a potent, though partial, inhibition of MYC expression in acute myeloid leukemia (AML) cell lines. acs.orgnih.gov The development of selective chemical probes for BRD9 is crucial for understanding its role within the SWI/SNF chromatin remodeling complex and its potential as a therapeutic target in cancer. acs.orgnih.govprinceton.edu

| Compound | Target | Activity | Selectivity |

| 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives | BRD9 | Low micromolar binding affinity | Selective over BRD4 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established core structure for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. mdpi.com Numerous 6-methylquinazolin-4-ol analogues have been investigated for their potential to inhibit both wild-type and mutant forms of EGFR, which are implicated in various cancers. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have revealed key insights into the features that govern the inhibitory activity of these analogues. For instance, the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activity. nih.gov In one study, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives were synthesized, with some compounds showing significantly higher antiproliferative activity on cancer cell lines and higher inhibition against wild-type EGFR kinase than reference drugs like gefitinib (B1684475) and lapatinib. mdpi.com

Another study focused on novel 4-arylamino-quinazoline derivatives, identifying a compound with comparable inhibitory activity toward both wild-type EGFR and the resistant T790M/L858R mutant to the established drug afatinib. mdpi.com Furthermore, the development of quinazoline-based thiazole (B1198619) derivatives has yielded compounds with potent inhibitory effects against wild-type, L858R/T790M, and L858R/T790M/C797S mutant EGFR kinases. nih.gov The inhibitory concentrations (IC50) for some of these compounds are in the nanomolar range, indicating high potency. nih.gov

| Compound Class | EGFR Target | IC50 Values | Reference |

| 6,7-disubstituted 4-anilino-quinazolines | EGFRwt | As low as 20.72 nM | mdpi.com |

| 4-arylamino-quinazolines | EGFRwt, EGFR T790M/L858R | 0.8 nM (wt), 2.7 nM (mutant) | mdpi.com |

| Quinazoline-based thiazole derivatives | EGFRwt, L858R/T790M, L858R/T790M/C797S | 2.17 nM (wt), 2.81 nM (T790M), 3.62 nM (C797S) | nih.gov |

| 6-Arylureido-4-anilinoquinazolines | EGFR | Ranging from 11.66 to 867.1 nM | nih.gov |

| Fluoroquinazolinones | EGFR | 163.97 nM (MCF-7), 545.38 nM (MDA-MBA-231) | mdpi.com |

Poly(ADP-Ribose) Polymerase (PARP) Enzyme Inhibition

Quinazolinone derivatives have been identified as potent inhibitors of the DNA repair enzyme Poly(ADP-Ribose) Polymerase (PARP). nih.govnih.gov The inhibition of PARP is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. nih.gov

SAR studies on quinazolin-4(3H)-ones have shown that substitutions at the 2- and 8-positions are particularly favorable for enhancing PARP-1 inhibition. nih.gov For example, an amino group at the 8-position significantly improves inhibitory activity. nih.gov The compound 8-amino-2-methylquinazolin-4(3H)-one was found to be the most potent in one study, with an IC50 value of 0.4 µM. nih.gov This compound also displayed selective inhibition of the proliferation of Brca1-deficient cells. nih.gov

Other studies have highlighted that an 8-hydroxy or 8-methyl substituent generally enhances inhibitory activity compared to an 8-methoxy group. nih.gov Specifically, 8-methylquinazolinones have been reported as among the most potent PARP inhibitors. nih.gov 2-Methylquinazolin-4-ol has also been identified as a potent competitive inhibitor of poly(ADP-ribose) synthetase with a Ki of 1.1 µM. medchemexpress.com

| Compound | PARP Target | IC50 Value | Reference |

| 8-amino-2-methylquinazolin-4(3H)-one | PARP-1 | 0.4 µM | nih.gov |

| 8-aminoquinazolin-4(3H)-one | PARP-1 | 0.76 µM | nih.gov |

| 8-hydroxy-2-methylquinazolinone (NU1025) | PARP | 0.40 µM | nih.gov |

| 8-methylquinazolinone series | PARP | 0.13-0.27 µM | nih.gov |

| Quinazolin-4(3H)-one | PARP-1 | 5.75 µM | nih.gov |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govnih.gov Consequently, the development of PI3K inhibitors is a major focus of cancer drug discovery. nih.govacs.org

A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential anticancer agents acting via PI3K inhibition. nih.gov Biological evaluation of these compounds indicated that they could induce G2/M phase cell cycle arrest and apoptosis in cancer cells through the PI3K/Akt pathway. nih.gov

Furthermore, research into 4-methyl quinazoline-based compounds has led to the design of novel PI3K inhibitors. researchgate.net These inhibitors are being explored for their potential in treating conditions such as idiopathic pulmonary fibrosis, where the PI3K/AKT pathway is considered a master regulator. researchgate.net The design of these molecules often focuses on achieving high potency and selectivity for the different isoforms of PI3K. google.com

| Compound Class | Target Pathway | Biological Effect |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K/Akt | G2/M phase arrest, apoptosis |

| 4-methyl quinazoline derivatives | PI3K | Inhibition of PI3K signaling |

Dihydrofolate Reductase (DHFR) Inhibition

Quinazoline analogues have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.govnih.govebi.ac.uk As such, DHFR is a well-established target for anticancer drugs. nih.govglobalauthorid.com

A series of novel 4(3H)-quinazolinone analogues were designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov These compounds were evaluated for their in vitro ability to inhibit mammalian DHFR. Several compounds were identified as potent DHFR inhibitors, with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies were also employed to understand the binding of these compounds within the active site of human DHFR. nih.gov

| Compound | Target | IC50 Value | Reference |

| Compound 28 | Mammalian DHFR | 0.5 µM | nih.gov |

| Compound 30 | Mammalian DHFR | 0.4 µM | nih.gov |

| Compound 31 | Mammalian DHFR | 0.4 µM | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1/2)

Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a key role in inflammation. mdpi.com Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The quinazoline scaffold has been explored for the development of compounds with anti-inflammatory properties, with some studies investigating their potential to inhibit COX enzymes. researchgate.net Research has been directed towards the synthesis of quinazoline analogues and evaluating their ability to selectively inhibit COX-2. researchgate.net This includes the creation of virtual libraries of quinazoline derivatives that are screened for their potential to bind to and inhibit COX-2 through molecular docking studies. researchgate.net

While direct inhibitory data for this compound itself on COX enzymes is not extensively detailed in the provided context, the broader class of quinazoline derivatives is being actively investigated for this purpose.

Other Kinase Inhibition Profiles (e.g., VEGFR-2, PDGFR-β, ABL, ALK, c-RAF)

Analogues of 6-methylquinazolin-4(3H)-one, part of the broader quinazolinone class, have demonstrated significant inhibitory activity against a range of protein kinases beyond the most commonly studied targets. This multitargeted potential is a key area of investigation for therapeutic applications.

VEGFR-2, PDGFR-β, and c-Kit Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) are crucial mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth. nih.govnih.gov Several quinazoline derivatives have been identified as potent inhibitors of these receptor tyrosine kinases. nih.gov For instance, certain 4,6,7-trisubstituted quinazolines show strong, nanomolar-level inhibition of VEGFR and PDGFR kinase activity. ekb.eg Specifically, some derivatives exhibit inhibitory effects on VEGFR, PDGFR-β, and c-Kit, coupled with significant antiproliferative action against cancer cell lines. ekb.eg One notable compound, AZD2932, is a potent inhibitor of both VEGFR-2 and PDGFR-β. ekb.eg The quinazoline scaffold is recognized as a versatile base for developing VEGFR-2 inhibitors. nih.gov

Some quinazoline compounds act as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. ekb.egmdpi.com For example, compounds SQ2 and SQ4 have been reported to be powerful VEGFR-2 inhibitors, with activities comparable to the established drug cabozantinib. nih.gov In enzymatic assays, compound SQ2 demonstrated a VEGFR-2 inhibition IC₅₀ value of 0.014 μM. nih.gov Other benzo[g]quinazoline (B13665071) derivatives, such as compounds 13 and 15, also showed VEGFR-2 inhibition comparable to the reference drug sorafenib, with IC₅₀ values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively. mdpi.com

ABL, ALK, and c-RAF Inhibition: The quinazolinone structure is also a promising scaffold for targeting other critical kinases like ABL, ALK, and c-RAF. rsc.orgresearchgate.net ABL kinase is a non-receptor tyrosine kinase, and its aberrant form, BCR-ABL, is a key driver in certain types of leukemia. nih.gov Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase whose mutations are implicated in various cancers. The RAF family of serine/threonine kinases, including c-RAF (or RAF-1), is a central component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. nih.gov

Studies have identified novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives that exhibit potent inhibitory activity against ABL, ALK, and c-RAF kinases. rsc.orgresearchgate.net The fluoro-3-pyridyl derivative 10a, from a series of 3-substituted quinazolinones, was found to be the most active, showing strong inhibition against all three kinases. rsc.orgresearchgate.net Another quinazolinone derivative, AZ628, acts as a multi-kinase inhibitor targeting BRAF (both wild-type and V600E mutant), c-RAF, and VEGFR-2. nih.govmdpi.com This highlights the potential of the quinazolinone core to be adapted for potent and, in some cases, multi-targeted kinase inhibition.

Table 1: Kinase Inhibition Profile of Selected Quinazolinone Analogues

| Compound/Derivative Series | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| SQ2 | VEGFR-2 | 0.014 µM | nih.gov |

| Benzo[g]quinazoline 13 | VEGFR-2 | 46.6 ± 2.8 nM | mdpi.com |

| Benzo[g]quinazoline 15 | VEGFR-2 | 44.4 ± 2.6 nM | mdpi.com |

| Fluoro-3-pyridyl derivative 10a | ABL, ALK, c-RAF | Most active in its series | rsc.orgresearchgate.net |

| AZ628 | BRAF, c-RAF, VEGFR-2 | Multi-kinase inhibitor | nih.govmdpi.com |

| Quinazolinone N-acetohydrazide 16 | VEGFR-2, BRAF | 0.29 µM (VEGFR-2), 0.47 µM (BRAF) | nih.govmdpi.com |

Elucidation of Cellular Signaling Pathway Interactions

Beyond direct kinase inhibition, 6-methylquinazolin-4(3H)-one analogues modulate complex intracellular signaling networks, impacting cell fate decisions such as proliferation, survival, and death.

Nuclear Factor Kappa B (NF-κB) Signaling Modulation

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. encyclopedia.pubmdpi.com Its dysregulation is a hallmark of many inflammatory diseases and cancers. encyclopedia.pubmdpi.com Quinazoline derivatives have emerged as significant modulators of this pathway. researchgate.net

One of the most studied compounds in this context is the quinazoline derivative EVP4593 (also known as QNZ), or 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine. encyclopedia.pubmdpi.com It was initially synthesized as a potent inhibitor of NF-κB activation, blocking its signaling at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pubmdpi.com EVP4593 has been shown to inhibit NF-κB transcriptional activation and the production of downstream targets like the inflammatory cytokine TNFα. researchgate.net

Further studies have developed novel (4-phenylamino)quinazoline alkylthiourea derivatives that selectively inhibit NF-κB activation in macrophage-like cells. nih.gov One such compound strongly inhibited the production of the inflammatory cytokine IL-6 with an IC₅₀ of 0.84 µM and was found to block the translocation of the NF-κB protein dimer into the nucleus, a critical step for its function. nih.gov Interestingly, some quinazolinone Schiff base derivatives have also been shown to inhibit NF-κB activation, which contributes to their ability to induce apoptosis in cancer cells. mdpi.com

AKT/mTOR Signaling Pathway Involvement

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govbiomedres.usnih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govbiomedres.us A number of quinazoline and quinazolinone analogues have been developed as potent inhibitors of this pathway.